N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a versatile chemical compound with a unique structure that includes a methoxypyridazine ring, a phenyl group, and a nitrobenzamide moiety. This compound is known for its diverse chemical reactivity and potential therapeutic implications, making it a valuable material in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the methoxypyridazine ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl group is then introduced via a coupling reaction, followed by the nitration of the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include amines, hydroxyl derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug synthesis and material science .
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is widely used in scientific research due to its unique properties. It finds applications in:
Drug Synthesis: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Chemistry: In the development of new chemical reactions and methodologies.
Molecular Biology: For studying the interactions of small molecules with biological targets.
Material Science: In the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share structural similarities but may differ in their functional groups and biological activities .
Uniqueness
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications. Its versatility makes it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-11-14(5-9-17(12)23(25)26)19(24)20-15-6-3-13(4-7-15)16-8-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIPRFNZPADZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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